JGB1741

Description

Properties

IUPAC Name |

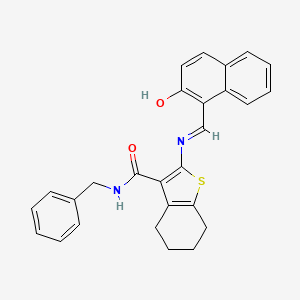

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JGB1741: A Potent SIRT1 Inhibitor for Cellular Apoptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a small molecule inhibitor of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase. Overexpression of SIRT1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent pro-apoptotic effects in cancer cells, primarily through the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of key tumor suppressor proteins, most notably p53, which in turn initiates the intrinsic mitochondrial apoptotic cascade. This technical guide provides a comprehensive overview of the cellular function of this compound, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental validations.

Introduction to this compound

This compound, also known as ILS-JGB-1741, is a synthetic small molecule designed as a specific inhibitor of SIRT1. Structurally, it is a derivative of sirtinol, another known SIRT1 inhibitor. This compound has shown significant promise as a research tool and a potential therapeutic agent due to its ability to induce apoptosis in a variety of cancer cell lines.

Chemical Properties of this compound [1]

| Property | Value |

| Formal Name | 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide |

| CAS Number | 1256375-38-8 |

| Molecular Formula | C₂₇H₂₄N₂O₂S |

| Molecular Weight | 440.6 g/mol |

| Solubility | DMSO: 0.2 mg/mL; DMF: 0.14 mg/mL |

Mechanism of Action: SIRT1 Inhibition and p53-Mediated Apoptosis

The primary cellular function of this compound is the inhibition of SIRT1, a class III histone deacetylase that plays a critical role in cell survival, proliferation, and resistance to apoptosis. SIRT1 deacetylates a number of non-histone proteins, including the tumor suppressor p53. Deacetylation of p53 by SIRT1 represses its transcriptional activity and promotes cell survival.

This compound directly inhibits the catalytic activity of SIRT1.[1] This inhibition leads to the accumulation of acetylated p53, particularly at lysine 382.[1] Hyperacetylated p53 is activated and transcriptionally active, leading to the upregulation of pro-apoptotic genes, such as Bax.

The this compound-induced apoptotic signaling pathway can be summarized as follows:

Quantitative Data on this compound Efficacy

The inhibitory and anti-proliferative effects of this compound have been quantified in various assays.

Table 1: In Vitro Inhibitory Concentration (IC₅₀) of this compound

| Target/Cell Line | Assay Type | IC₅₀ | Reference |

| SIRT1 | Cell-free enzymatic assay | ~15 µM | [1] |

| SIRT2 | Cell-free enzymatic assay | >100 µM | [1] |

| SIRT3 | Cell-free enzymatic assay | >100 µM | [1] |

| MDA-MB-231 (human breast cancer) | Cell proliferation assay | 0.5 µM | |

| K562 (human leukemia) | Cell proliferation assay | 1 µM | |

| HepG2 (human liver cancer) | Cell proliferation assay | 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular function of this compound.

Cell Culture

-

MDA-MB-231 and HepG2 Cells:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

For passaging, wash cells with Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution.

-

Neutralize trypsin with complete medium, centrifuge cells, and resuspend in fresh medium for subculturing.

-

-

K562 Cells:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]

-

Maintain suspension cultures in a humidified incubator at 37°C with 5% CO₂.[2][3]

-

Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.[4]

-

For passaging, dilute the cell suspension with fresh medium to the desired seeding density.

-

SIRT1 Activity Assay

This protocol is adapted from commercially available fluorometric SIRT1 activity assay kits.

-

Cell Lysate Preparation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and lyse in a non-denaturing lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation of SIRT1:

-

Incubate the cell lysate with an anti-SIRT1 antibody followed by protein A/G agarose beads to immunoprecipitate SIRT1.

-

Wash the beads to remove non-specific binding.

-

-

Deacetylation Reaction:

-

Resuspend the beads in SIRT1 assay buffer.

-

Add a fluorogenic acetylated peptide substrate and NAD+.

-

Incubate at 37°C to allow for deacetylation.

-

-

Signal Development and Detection:

-

Add a developer solution that specifically recognizes the deacetylated substrate and releases a fluorescent product.

-

Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Western Blot for Acetylated p53, Acetylated Histone H3, and PARP Cleavage

-

Sample Preparation:

-

Treat cells with this compound.

-

For total protein, lyse cells in RIPA buffer.

-

For histone analysis, perform acid extraction of histones.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against acetyl-p53 (Lys382), acetyl-histone H3 (Lys9), cleaved PARP, or total protein controls.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Analysis of Apoptosis

-

Treat cells with this compound.

-

Stain cells with a potentiometric dye such as JC-1 or TMRE.

-

Analyze the cell population by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

Treat cells with this compound.

-

Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Analyze both fractions by Western blot using an antibody against cytochrome c. Translocation of cytochrome c from the mitochondrial to the cytosolic fraction is indicative of apoptosis.

-

Treat cells with this compound.

-

Lyse the cells and measure the activity of caspases (e.g., caspase-3, -7, -9) using a fluorogenic or colorimetric substrate specific for each caspase.

-

Alternatively, use flow cytometry with fluorescently labeled caspase inhibitors (e.g., FLICA) to detect active caspases in intact cells.

Selectivity and Off-Target Effects

This compound exhibits a high degree of selectivity for SIRT1 over other sirtuin family members, particularly SIRT2 and SIRT3, as demonstrated by in vitro enzymatic assays.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. Comprehensive kinase profiling and other broad-panel screening assays would be necessary to fully elucidate the off-target profile of this compound. Researchers should include appropriate controls in their experiments to mitigate the potential influence of off-target activities.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SIRT1 in cellular processes, particularly in the context of cancer biology. Its ability to specifically inhibit SIRT1 and induce p53-mediated apoptosis makes it a strong candidate for further investigation as a potential anti-cancer therapeutic. The experimental protocols provided in this guide offer a robust framework for researchers to explore the cellular functions and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Interleukin-2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response. Produced primarily by activated T cells, IL-2 plays a central role in the proliferation, survival, and differentiation of various immune cells, including T cells, B cells, and natural killer (NK) cells. Its signaling is mediated through a heterotrimeric receptor complex, initiating a cascade of intracellular events that are paramount to immune homeostasis and response. This guide provides a detailed overview of the IL-2 signaling pathway, its components, and the experimental methodologies used for its study.

Molecular Structure of the IL-2 Receptor

The high-affinity Interleukin-2 receptor (IL-2R) is a heterotrimeric protein complex composed of three distinct subunits:

-

IL-2Rα (CD25): This subunit is responsible for binding IL-2 with low affinity. Its expression is largely restricted to activated T cells and regulatory T cells (Tregs).

-

IL-2Rβ (CD122): This subunit is a member of the type I cytokine receptor superfamily and is essential for signal transduction.

-

Common gamma chain (γc or CD132): This subunit is a critical component for signal transduction and is shared by the receptors for several other interleukins, including IL-4, IL-7, IL-9, IL-15, and IL-21. This shared usage is a key mechanism behind the pleiotropic and sometimes redundant actions of these cytokines.[1]

The assembly of these three subunits forms the high-affinity IL-2R, which is capable of initiating downstream signaling cascades upon IL-2 binding.[1] The IL-2Rβ and γc chains are the essential components for signal transduction.[1]

Core Signaling Pathways

Upon binding of IL-2 to its receptor, a conformational change occurs, leading to the activation of several downstream signaling pathways. The three major pathways are:

-

JAK-STAT Pathway: This is a primary signaling pathway for many cytokines. In the context of IL-2 signaling, Janus kinase 1 (Jak1) is associated with the IL-2Rβ chain, and Jak3 is associated with the γc chain. The binding of IL-2 brings these kinases into close proximity, allowing them to phosphorylate each other and key tyrosine residues on the receptor chains. These phosphorylated sites then serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5). Once docked, STAT5 is phosphorylated by the activated Jaks, leading to its dimerization and translocation into the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell proliferation and survival.

-

PI3K-Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling route activated by IL-2. Upon receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in promoting cell survival and proliferation by phosphorylating a wide range of downstream targets.

-

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway, is also engaged during IL-2 signaling. This pathway is crucial for cell growth, proliferation, and differentiation. The activation of this pathway is initiated by the Ras-Raf-MEK-ERK signaling cassette, which ultimately leads to the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate gene expression.

The following diagram illustrates the interconnected nature of these primary signaling pathways initiated by IL-2.

Caption: Overview of the major IL-2 signaling pathways.

Quantitative Data

While specific quantitative data for a molecule designated "ILS-JGB-1741" is not available in the public domain, the study of IL-2 signaling involves the quantification of various molecular events. The following table summarizes key quantifiable parameters and typical ranges observed in cellular assays.

| Parameter | Typical Measurement | Method | Significance |

| Receptor Binding Affinity (Kd) | |||

| IL-2 to IL-2Rα | ~10 nM | Surface Plasmon Resonance (SPR) | Low-affinity interaction |

| IL-2 to IL-2Rβγc | ~1 nM | Radioligand Binding Assay | Intermediate-affinity interaction |

| IL-2 to IL-2Rαβγc | ~10 pM | Scatchard Analysis | High-affinity interaction, physiologically relevant |

| Kinase Activation | |||

| JAK1/3 Phosphorylation | 2-10 fold increase | Western Blot, Flow Cytometry | Indicates receptor activation |

| STAT5 Phosphorylation | 5-50 fold increase | Western Blot, Flow Cytometry | Key downstream event, dose-dependent |

| Cellular Proliferation (EC50) | 0.1 - 1 ng/mL | CTLL-2 Bioassay | Measures biological potency of IL-2 |

Experimental Protocols

The investigation of the IL-2 signaling pathway relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

1. Western Blotting for Phosphorylated STAT5

-

Objective: To detect the phosphorylation of STAT5 in response to IL-2 stimulation.

-

Methodology:

-

Cell Culture and Stimulation: Culture IL-2 dependent cells (e.g., CTLL-2) in appropriate media. Starve the cells of IL-2 for 4-6 hours prior to the experiment. Stimulate the cells with varying concentrations of IL-2 for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 to confirm equal loading.

-

2. Flow Cytometry for Intracellular Staining of pSTAT5

-

Objective: To quantify the percentage of cells with phosphorylated STAT5 in a population.

-

Methodology:

-

Cell Stimulation: Stimulate cells with IL-2 as described above.

-

Fixation: Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells with a methanol-based or saponin-based permeabilization buffer to allow antibody entry.

-

Staining: Stain the cells with a fluorescently-labeled antibody against pSTAT5.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of pSTAT5 positive cells and the mean fluorescence intensity.

-

The following diagram outlines the general workflow for these experimental protocols.

Caption: Workflow for Western Blot and Flow Cytometry.

The Interleukin-2 signaling pathway is a cornerstone of immune regulation, and a thorough understanding of its molecular mechanisms is essential for the development of novel therapeutics for a range of diseases, including autoimmune disorders and cancer. The experimental protocols and quantitative measures described in this guide provide a framework for the detailed investigation of this critical pathway. While the specific molecule "ILS-JGB-1741" remains unidentified in publicly accessible literature, the principles and methodologies outlined here are broadly applicable to the characterization of any compound that may modulate IL-2 signaling.

References

JGB1741: A Technical Guide to a Potent SIRT1 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JGB1741, a small molecule inhibitor of Sirtuin 1 (SIRT1), for its application as a chemical probe in cancer research. This document details its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its experimental use.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including cell survival, DNA repair, and metabolism.[1][2] Overexpression of SIRT1 has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of SIRT1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[3][4] This guide serves as a core resource for researchers utilizing this compound to investigate SIRT1 function and its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Table 1: Biochemical Potency of this compound Against Sirtuin Enzymes

| Enzyme | IC50 | Reference |

| SIRT1 | ~15 µM | [5] |

| SIRT2 | >100 µM | [5] |

| SIRT3 | >100 µM | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-231 | Breast Cancer | 0.5 µM | [3] |

| K562 | Leukemia | 1 µM | [3] |

| HepG2 | Liver Cancer | 10 µM | [3] |

Mechanism of Action: Inhibition of SIRT1 and Induction of p53-Mediated Apoptosis

This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of key SIRT1 substrates, most notably the tumor suppressor protein p53.[3] Acetylation of p53 at lysine 382 enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes.[2][3] The subsequent activation of the intrinsic apoptotic pathway is characterized by a series of downstream events, including the modulation of the Bax/Bcl2 ratio, the release of cytochrome c from the mitochondria, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]

Signaling Pathway Diagram

Caption: this compound inhibits SIRT1, leading to p53 acetylation and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are representative protocols based on standard laboratory procedures.

SIRT1 Enzymatic Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT1.

Materials:

-

Recombinant Human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add SIRT1 enzyme, assay buffer, and the this compound dilutions.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

MDA-MB-231 (or other cancer cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for p53 Acetylation

This method is used to detect the level of acetylated p53 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated p53.

In Vivo Studies and Preclinical Development

To date, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. Preclinical development of a SIRT1 inhibitor like this compound would typically involve the following stages:

-

Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) in animal models to determine the drug's bioavailability and half-life.

-

Efficacy Studies in Xenograft Models: Assessment of the anti-tumor activity of this compound in animal models, such as mice bearing human tumor xenografts (e.g., MDA-MB-231).

-

Toxicology Studies: Determination of the safety profile of this compound through acute and chronic toxicity studies in animals to identify potential adverse effects and establish a safe dosing range for potential clinical trials.

The absence of this information represents a significant gap in the comprehensive evaluation of this compound as a potential therapeutic agent.

Chemical Synthesis

Conclusion

This compound is a valuable chemical probe for studying the role of SIRT1 in cancer biology. Its potent and selective inhibition of SIRT1 and its ability to induce p53-mediated apoptosis in cancer cells are well-documented in vitro. The experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies. However, the lack of in vivo data underscores the need for further investigation to fully understand its therapeutic potential.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

References

- 1. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of Sirt1 is correlated to upregulation of p53 and increased apoptosis in epicardial adipose tissue of patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SIRT1 by a small molecule induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]

- 5. caymanchem.com [caymanchem.com]

JGB1741: A Comprehensive Technical Guide on its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a potent and selective small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including cell survival, DNA repair, and apoptosis. Developed as a derivative of the known SIRT1 inhibitor sirtinol, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Discovery and Rationale

This compound was developed through a medicinal chemistry approach aimed at improving the potency and selectivity of sirtinol, a known inhibitor of SIRT1.[1][2] The rationale for targeting SIRT1 in cancer is based on its overexpression in various malignancies, where it contributes to tumor progression by deacetylating and inactivating tumor suppressor proteins, most notably p53.[1][3][4] By inhibiting SIRT1, this compound aims to restore the acetylation and, consequently, the tumor-suppressive function of p53, leading to cancer cell apoptosis.[1][4]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical name, 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide, and its development from sirtinol suggest a likely synthetic route involving the condensation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative with 2-hydroxy-1-naphthaldehyde. The synthesis of the benzothiophene core is a key step, likely following established methods such as the Gewirtz reaction.

Logical Synthesis Workflow

References

JGB1741: A Potent SIRT1 Inhibitor for Epigenetic Regulation in Cancer Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a synthetic small molecule that has emerged as a significant tool in the field of epigenetics, specifically for its potent and selective inhibition of Sirtuin 1 (SIRT1). SIRT1, a class III histone deacetylase (HDAC), plays a crucial role in various cellular processes, including gene silencing, DNA repair, and cell survival, and its overexpression is implicated in the progression of numerous cancers. This compound exerts its anti-cancer effects by inducing p53-mediated apoptosis through the inhibition of SIRT1's deacetylase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application in research, and a perspective on its potential in the broader landscape of epigenetic drug development.

Introduction to this compound and its Target: SIRT1

Sirtuins are a family of NAD+-dependent protein deacetylases that are key regulators of cellular metabolism and aging.[1] In humans, there are seven sirtuins (SIRT1-7), with SIRT1 being the most extensively studied. SIRT1 deacetylates both histone and non-histone protein targets, thereby influencing chromatin structure and the function of numerous transcription factors and signaling molecules.[1] One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53. By deacetylating p53, SIRT1 attenuates its transcriptional activity, thereby inhibiting apoptosis and promoting cell survival.[2] In many cancers, SIRT1 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and contributing to tumorigenesis.[3]

This compound was developed as a selective inhibitor of SIRT1 to counteract this effect.[3][4] It is a derivative of sirtinol, another known SIRT1 inhibitor.[3][4] By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its hyperacetylation and subsequent activation.[3][4][5] Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as Bax, while downregulating anti-apoptotic genes, like Bcl-2, ultimately leading to the induction of apoptosis in cancer cells.[3]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Sirtuins

| Sirtuin Target | IC50 Value (µM) |

| SIRT1 | 15[6][7][8] |

| SIRT2 | >100[6][7][8] |

| SIRT3 | >100[6][7][8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| K562 | Chronic Myelogenous Leukemia | 1[3][4] |

| HepG2 | Hepatocellular Carcinoma | 10[3][4] |

| MDA-MB-231 | Breast Cancer | 0.5[3][4] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of SIRT1, which leads to a cascade of events culminating in apoptosis.

References

- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Cytochrome c Release by Immunocytochemistry | Scilit [scilit.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Assay by Flow Cytometry [bio-protocol.org]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Specificity of JGB1741 for SIRT1

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor JGB1741, with a specific focus on its selectivity for Sirtuin 1 (SIRT1). The document details the quantitative measures of its inhibitory action, the experimental methodologies used to determine its specificity, and the signaling pathways it modulates.

Quantitative Assessment of this compound Specificity

This compound has been identified as a potent inhibitor of SIRT1, a class III NAD+-dependent histone deacetylase implicated in various cellular processes, including gene regulation, energy homeostasis, and apoptosis[1]. Its specificity is primarily demonstrated by comparing its inhibitory concentration (IC50) against SIRT1 with other sirtuin isoforms, particularly SIRT2 and SIRT3.

In Vitro Enzymatic Inhibition

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme. This compound exhibits a clear preference for SIRT1 in cell-free enzymatic assays.[1].

Table 1: this compound IC50 Values against Sirtuin Isoforms (Cell-Free)

| Target Enzyme | IC50 Value | Citation |

|---|---|---|

| SIRT1 | 15 µM | [1] |

| SIRT2 | > 100 µM | [1] |

| SIRT3 | > 100 µM |[1] |

The data indicates that this compound is significantly more potent against SIRT1 compared to SIRT2 and SIRT3, with a selectivity of at least 6.7-fold.

Cellular Proliferation Inhibition

The anti-proliferative effects of this compound have been evaluated across various human cancer cell lines. These cell-based assays provide insights into the compound's efficacy in a more complex biological environment.

Table 2: this compound IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|

| MDA-MB-231 | Metastatic Breast Cancer | 512 nM (0.5 µM) | [1][2] |

| K562 | Chronic Myelogenous Leukemia | 1 µM | [2] |

| HepG2 | Hepatocellular Carcinoma | 10 µM |[2] |

The potent inhibition of MDA-MB-231 cell proliferation at a nanomolar concentration suggests strong cellular activity, driven by the inhibition of SIRT1.

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by inhibiting the deacetylase activity of SIRT1, which in turn influences downstream signaling pathways, most notably the p53-mediated apoptotic pathway.

The SIRT1-p53 Apoptotic Pathway

SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53[3][4]. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its accumulation in an acetylated, active state. This activation of p53 triggers a cascade of events culminating in apoptosis. This compound has been shown to dose-dependently increase the acetylation of p53 at lysine 382 (K382) and histone H3 at lysine 9 (K9) in MDA-MB-231 cells[1][2]. The resulting p53-mediated apoptosis is associated with an increased Bax/Bcl2 ratio, cytochrome c release from the mitochondria, and the cleavage of PARP[2].

References

Methodological & Application

Application Notes and Protocols for JGB1741 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JGB1741, a potent and selective SIRT1 inhibitor, in cell culture experiments. The primary focus is on the human breast cancer cell line MDA-MB-231, a common model for triple-negative breast cancer.

Introduction

This compound is a small molecule inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is implicated in various cellular processes, including gene silencing, cell survival, and apoptosis, and its overexpression has been linked to the progression of several cancers.[1][4] this compound exerts its anti-cancer effects by inhibiting SIRT1, leading to the hyperacetylation of downstream targets such as the tumor suppressor protein p53.[1][2] This acetylation enhances p53's transcriptional activity, promoting the expression of pro-apoptotic genes and ultimately leading to programmed cell death.[1][2]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data is crucial for designing experiments with appropriate dose ranges.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.5 | [1][2] |

| K562 | Leukemia | 1 | [1][2] |

| HepG2 | Liver Cancer | 10 | [1][2] |

| In vitro (cell-free assay) | - | 15 | [3] |

Experimental Protocols

Here, we provide detailed protocols for treating cells with this compound and subsequently performing key assays to evaluate its effects on cell viability, apoptosis, and protein expression.

This compound Stock Solution Preparation and Storage

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 440.6 g/mol ), dissolve 4.406 mg of this compound in 1 mL of DMSO.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Cell Culture and this compound Treatment

Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.

-

Preparation of Working Solutions: On the day of treatment, dilute the 10 mM this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment: Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line and assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Protocol:

-

MTT Addition: After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot for p53 and Acetylated-p53

This protocol allows for the detection of changes in the expression and acetylation status of p53.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-acetyl-p53 (Lys382), and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: this compound inhibits SIRT1, leading to p53 acetylation and apoptosis.

Caption: Workflow for this compound treatment and subsequent cellular analysis.

References

- 1. Targeting POLD1 to suppress the proliferation and migration of breast cancer MDA-MB-231 cell lines by downregulation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for JGB1741 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JGB1741, a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), in cancer research. The following protocols and data are designed to facilitate the investigation of this compound's anti-cancer effects and its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor of SIRT1, a class III NAD+-dependent histone deacetylase.[1] SIRT1 is overexpressed in various cancers and plays a crucial role in tumor progression and survival by deacetylating numerous substrate proteins involved in cellular processes like apoptosis, cell cycle, and DNA repair.[2][3] this compound exerts its anti-cancer effects by inhibiting the deacetylase activity of SIRT1, leading to the hyperacetylation and activation of tumor suppressor proteins, most notably p53.[1] This induction of p53 activity triggers apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in metastatic breast cancer.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 | [1] |

| K562 | Chronic Myelogenous Leukemia | 1 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound. These protocols are based on established methodologies and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Protein Acetylation

This protocol is used to detect changes in the acetylation status of SIRT1 target proteins, such as p53.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-p53 (Lys382), anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of acetylated protein to the total protein levels.

Signaling Pathways Modulated by this compound

This compound, through its inhibition of SIRT1, can modulate several critical signaling pathways implicated in cancer.

p53 Signaling Pathway

SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and degradation. By inhibiting SIRT1, this compound promotes the acetylation and activation of p53, resulting in cell cycle arrest and apoptosis.[1]

NF-κB Signaling Pathway

SIRT1 can deacetylate the p65/RelA subunit of NF-κB at lysine 310, which suppresses NF-κB's transcriptional activity.[1][4] Inhibition of SIRT1 by this compound can therefore lead to increased NF-κB activity, a context-dependent effect that requires careful consideration in different cancer types.

Wnt/β-catenin Signaling Pathway

SIRT1 has been shown to deacetylate β-catenin at lysines 345 and 49, which can affect its stability and transcriptional activity.[3][5] By inhibiting SIRT1, this compound may alter Wnt/β-catenin signaling, another context-dependent effect.

References

- 1. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 5. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JGB1741 in SIRT1 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JGB1741, a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1). Included are summaries of its inhibitory activity, detailed protocols for in vitro assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction to this compound

This compound (also known as ILS-JGB-1741) is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT1.[1][2] SIRT1 is a class III histone deacetylase (HDAC) implicated in various cellular processes, including gene regulation, apoptosis, and energy homeostasis.[1] Overexpression of SIRT1 has been linked to the progression of several cancers, making it a promising target for anti-cancer drug development. This compound was developed as a potent and specific inhibitor of SIRT1 and has been shown to induce apoptosis in cancer cells by increasing the acetylation of p53.[1][3]

Quantitative Data Summary

This compound exhibits significant inhibitory activity against SIRT1 in both cell-free and cell-based assays. Its selectivity for SIRT1 over other sirtuins, such as SIRT2 and SIRT3, has also been established.[1][2]

| Assay Type | Target | IC50 Value | Reference |

| Cell-Free Assay | SIRT1 | ~15 µM | [1][2] |

| Cell-Free Assay | SIRT2 | >100 µM | [1][2] |

| Cell-Free Assay | SIRT3 | >100 µM | [1][2] |

| Cell-Based Proliferation Assay | MDA-MB-231 (Metastatic Breast Cancer) | 0.5 µM (512 nM) | [1][3] |

| Cell-Based Proliferation Assay | K562 (Leukemia) | 1 µM | [3] |

| Cell-Based Proliferation Assay | HepG2 (Liver Cancer) | 10 µM | [3] |

Experimental Protocols

The following is a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound on SIRT1. This protocol is based on the principles of commercially available SIRT1 activity assay kits that utilize a fluorogenic substrate derived from a p53 peptide.[4]

Protocol: In Vitro Fluorometric SIRT1 Inhibition Assay

1. Principle:

This assay measures the NAD+-dependent deacetylase activity of recombinant human SIRT1. A synthetic peptide substrate corresponding to amino acids 379-382 of human p53, containing an acetylated lysine residue and conjugated to a fluorescent reporter (e.g., aminomethylcoumarin, AMC), is used.[4] Deacetylation of the lysine residue by SIRT1 renders the peptide susceptible to cleavage by a developer solution, which releases the fluorophore. The resulting fluorescence is directly proportional to SIRT1 activity. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence.

2. Materials and Reagents:

-

Recombinant Human SIRT1 Enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT1 Substrate (e.g., p53-derived peptide with acetylated lysine and AMC fluorophore)

-

NAD+ Solution

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

SIRT1 Inhibitor Control (e.g., Nicotinamide)

-

Developer Solution

-

Stop Solution

-

Black, opaque 96-well microplate

-

Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

3. Assay Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the SIRT1 enzyme, NAD+ solution, and fluorogenic substrate in SIRT1 assay buffer to the desired working concentrations. Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup:

-

Blank Wells: Add assay buffer and the solvent used for this compound.

-

Positive Control (100% Activity) Wells: Add SIRT1 enzyme, NAD+ solution, and the solvent.

-

Inhibitor Control Wells: Add SIRT1 enzyme, NAD+ solution, and a known SIRT1 inhibitor (e.g., Nicotinamide).

-

Test Wells: Add SIRT1 enzyme, NAD+ solution, and the desired concentrations of this compound.

-

-

Enzyme Reaction:

-

Add the prepared reagents to the designated wells of the 96-well plate.

-

Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Development and Measurement:

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of SIRT1 Inhibition by this compound

References

Application Note: Detection of p53 Acetylation Following JGB1741 Treatment using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. Its activity is tightly regulated by post-translational modifications, including acetylation. Acetylation of p53, primarily mediated by acetyltransferases like p300/CBP, enhances its stability and transcriptional activity. Conversely, deacetylases, such as SIRT1 (Sirtuin 1), remove acetyl groups from p53, leading to its inactivation.

JGB1741 is a potent and specific small molecule inhibitor of SIRT1.[1][2][3] By inhibiting SIRT1, this compound is expected to increase the levels of acetylated p53, thereby promoting p53-mediated apoptosis in cancer cells.[2][4] This application note provides a detailed protocol for the detection and semi-quantification of acetylated p53 in cell lysates by Western blot following treatment with this compound.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound on p53 acetylation is depicted below. Under normal conditions, SIRT1 deacetylates p53, keeping its activity in check. Upon treatment with this compound, SIRT1 is inhibited, leading to an accumulation of acetylated p53. Acetylated p53 can then activate downstream target genes, such as p21, to induce apoptosis.

References

Application Notes and Protocols for JGB1741 in Studying Drug-Resistant Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer therapy, leading to treatment failure and disease relapse. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which actively efflux chemotherapeutic drugs from cancer cells. Sirtuin 1 (SIRT1), a class III histone deacetylase, has emerged as a critical regulator of cellular stress responses, DNA repair, and apoptosis, and its overexpression has been implicated in promoting chemoresistance.

JGB1741 is a potent small molecule inhibitor of SIRT1. By inhibiting SIRT1, this compound has been shown to induce apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and potentially overcome drug resistance in cancer cells. The provided protocols and data serve as a guide for researchers to explore the synergistic effects of this compound with conventional chemotherapeutics in drug-resistant cancer models.

Mechanism of Action in Sensitizing Drug-Resistant Cancer Cells

This compound inhibits the NAD+-dependent deacetylase activity of SIRT1. In the context of drug resistance, this inhibition is hypothesized to re-sensitize cancer cells to chemotherapy through several mechanisms:

-

Activation of p53: SIRT1 deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 by this compound leads to increased acetylation and activation of p53, thereby promoting apoptosis or cell cycle arrest in response to chemotherapy-induced DNA damage.

-

Downregulation of MDR Transporters: Some studies suggest that SIRT1 may regulate the expression of MDR-associated proteins. Inhibition of SIRT1 could potentially lead to the downregulation of ABCB1 and MRP1, thereby increasing intracellular drug accumulation.

-

Modulation of Apoptotic Pathways: this compound-induced apoptosis is associated with the modulation of the Bax/Bcl2 ratio, cytochrome c release, and cleavage of PARP. These effects can lower the threshold for apoptosis induction by chemotherapeutic agents in resistant cells.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in both drug-sensitive and drug-resistant cancer cell lines. Please note that the data for drug-resistant cell lines in combination with this compound is illustrative and based on expected outcomes from SIRT1 inhibition, as direct published data for this compound in this specific context is limited.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia | 1 | |

| HepG2 | Hepatocellular Carcinoma | 10 | |

| MDA-MB-231 | Breast Cancer | 0.5 |

Table 2: Illustrative Example of this compound Reversing Doxorubicin Resistance in MDA-MB-231 Cells

| Cell Line | Treatment | Doxorubicin IC50 (µM) |

| MDA-MB-231 (Sensitive) | Doxorubicin alone | 0.5 |

| MDA-MB-231/DOX (Resistant) | Doxorubicin alone | 15.0 |

| MDA-MB-231/DOX (Resistant) | Doxorubicin + this compound (0.5 µM) | 2.5 |

Table 3: Illustrative Example of this compound Reversing Paclitaxel Resistance in K562 Cells

| Cell Line | Treatment | Paclitaxel IC50 (nM) |

| K562 (Sensitive) | Paclitaxel alone | 10 |

| K562/PTX (Resistant) | Paclitaxel alone | 250 |

| K562/PTX (Resistant) | Paclitaxel + this compound (1 µM) | 40 |

Mandatory Visualizations

Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and apoptosis, and potentially reduced drug efflux.

Caption: Workflow for assessing the chemosensitizing effect of this compound in combination with a chemotherapeutic agent.

Caption: Overexpression of SIRT1 contributes to chemoresistance through multiple downstream pathways.

Experimental Protocols

Protocol 1: Determination of IC50 and Synergistic Effects of this compound and Doxorubicin in Drug-Resistant MDA-MB-231 Cells

1. Materials:

-

MDA-MB-231 and Doxorubicin-resistant MDA-MB-231 (MDA-MB-231/DOX) cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

2. Cell Seeding:

-

Trypsinize and count MDA-MB-231 and MDA-MB-231/DOX cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

3. Drug Treatment:

-

Prepare serial dilutions of this compound and Doxorubicin.

-

For single-agent treatment, add 100 µL of medium containing the respective drug to the wells.

-

For combination treatment, add 100 µL of medium containing both drugs at a fixed ratio (e.g., based on the ratio of their individual IC50 values).

-

Include wells with vehicle control (DMSO concentration should not exceed 0.1%).

4. Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

5. MTT Assay:

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis of p53 Acetylation and ABCB1 Expression

1. Materials:

-

Drug-resistant cancer cells (e.g., MDA-MB-231/DOX)

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-ABCB1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

2. Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, the chemotherapeutic agent, or a combination for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

3. Protein Quantification and Western Blotting:

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Function

1. Materials:

-

Drug-resistant cells with high ABCB1 expression (e.g., K562/PTX) and their sensitive counterparts.

-

This compound

-

Verapamil (positive control for ABCB1 inhibition)

-

Rhodamine 123

-

Phenol red-free culture medium

-

Flow cytometer

2. Cell Treatment:

-

Harvest cells and resuspend in phenol red-free medium.

-

Pre-incubate cells with this compound (e.g., 1 µM), Verapamil (e.g., 10 µM), or vehicle control for 1 hour at 37°C.

3. Rhodamine 123 Loading and Efflux:

-

Add Rhodamine 123 (final concentration 1 µg/mL) to the cell suspensions and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed phenol red-free medium containing the respective inhibitors or vehicle.

-

Incubate for 1-2 hours at 37°C to allow for drug efflux.

4. Flow Cytometry Analysis:

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

-

Compare the mean fluorescence intensity of this compound-treated cells to that of the vehicle control and the positive control (Verapamil). An increase in fluorescence indicates inhibition of ABCB1-mediated efflux.

Conclusion

This compound holds promise as a valuable research tool for investigating the role of SIRT1 in drug resistance and for exploring novel therapeutic strategies to overcome this challenge. The provided application notes and protocols offer a framework for researchers to systematically evaluate the potential of this compound to sensitize drug-resistant cancer cells to conventional chemotherapies. Further studies are warranted to validate these findings in a broader range of cancer models and to elucidate the precise molecular mechanisms involved.

Application Notes and Protocols for High-Throughput Screening of SIRT1 Inhibitors Using JGB1741

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator in various cellular processes, including stress resistance, metabolism, and apoptosis. Its role in the deacetylation of tumor suppressor p53 makes it a compelling target for cancer therapy. Inhibition of SIRT1 can lead to hyperacetylation of p53, thereby activating p53-mediated apoptotic pathways in cancer cells. JGB1741 is a potent and specific small-molecule inhibitor of SIRT1.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) to identify and characterize novel SIRT1 inhibitors.

This compound: A Potent SIRT1 Inhibitor

This compound demonstrates significant inhibitory activity against SIRT1, leading to increased acetylation of its substrates, such as p53 at lysine 382.[1] This inhibitory action has been shown to induce apoptosis in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound from published studies.

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Cell-free Assay | Recombinant Human SIRT1 | 15 µM | [2] |

| Cell-based Assay | MDA-MB 231 (Breast Cancer) | 512 nM | [2] |

| Antitumor Assay | K562 (Leukemia) | 1 µM | [1][3] |

| Antitumor Assay | HepG2 (Liver Cancer) | 10 µM | [1][3] |

| Antitumor Assay | MDA-MB 231 (Breast Cancer) | 0.5 µM | [1][3] |

Note: IC50 values can vary depending on experimental conditions.

High-Throughput Screening Protocol: Fluorescence-Based Assay

This protocol outlines a fluorescence-based HTS assay to screen for SIRT1 inhibitors using this compound as a reference compound. The assay is based on the deacetylation of a fluorogenic peptide substrate derived from p53.[4][5]

Principle

The assay is a two-step process. First, SIRT1 deacetylates an acetylated peptide substrate linked to a fluorophore, making it susceptible to a developer. In the second step, the developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[4][6] Inhibitors of SIRT1 will prevent this deacetylation, resulting in a reduced fluorescent signal.

Materials and Reagents

-

Recombinant Human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC)

-

NAD+

-

This compound (positive control inhibitor)

-

Nicotinamide (another known SIRT1 inhibitor for control)

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)

-

96-well or 384-well black, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)[4]

Experimental Workflow

Caption: High-throughput screening workflow for SIRT1 inhibitors.

Detailed Protocol

-

Compound Plating:

-

Prepare serial dilutions of this compound and test compounds in an appropriate solvent (e.g., DMSO).

-

Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.

-

Include wells for positive control (a known SIRT1 inhibitor like this compound or Nicotinamide) and negative control (solvent only).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant SIRT1 enzyme in cold assay buffer to the desired concentration.

-

Add the SIRT1 enzyme solution to all wells except for the "no enzyme" control wells.

-

-

Reaction Initiation:

-

Prepare a substrate master mix containing the fluorogenic peptide substrate and NAD+ in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate master mix to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). This incubation time should be optimized to ensure a sufficient signal window.

-

-

Signal Development:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells. The nicotinamide in the developer will inhibit further SIRT1 activity.

-

Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively.[4]

-

Data Analysis

-

Normalization:

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))

-

Fluorescence_Sample: Fluorescence of the well with the test compound.

-

Fluorescence_Blank: Fluorescence of the "no enzyme" control.

-

Fluorescence_NegativeControl: Fluorescence of the solvent-only control.

-

-

Z' Factor Calculation:

-

The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay.[7] A Z' factor between 0.5 and 1.0 indicates an excellent assay.[8][9]

-

Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

-

SD: Standard Deviation

-

Mean: Average fluorescence

-

-

Hit Identification:

-

Set a threshold for hit identification (e.g., >50% inhibition at a specific concentration).

-

Compounds that meet this criterion are considered primary hits and should be further validated.

-

Signaling Pathway of SIRT1 Inhibition by this compound

This compound inhibits SIRT1, leading to an increase in the acetylation of p53. Acetylated p53 is stabilized and activated, which in turn transcriptionally activates pro-apoptotic genes, ultimately leading to programmed cell death.[10][11][12][13]

Caption: this compound-mediated inhibition of SIRT1 and induction of apoptosis.

Conclusion

This compound serves as a valuable tool for studying SIRT1 biology and for the discovery of novel SIRT1 inhibitors. The provided protocols and application notes offer a comprehensive guide for researchers to establish a robust high-throughput screening platform. The successful implementation of these assays will facilitate the identification of new chemical entities with therapeutic potential in oncology and other diseases where SIRT1 modulation is beneficial.

References

- 1. Inhibition of SIRT1 by a small molecule induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. SIRT1 Direct Fluorescent Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rna.uzh.ch [rna.uzh.ch]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]